molecular formula C22H26N4O3S B2844323 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1426314-62-6

1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No.: B2844323
CAS No.: 1426314-62-6
M. Wt: 426.54
InChI Key: YWGKECDZGVFVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-62-6) is a synthetic, small-molecule compound of significant interest in medicinal chemistry research due to its complex structure featuring a piperazine core linked to phenyl-imidazole and methoxyphenylsulfonyl moieties. This molecular architecture is characteristic of compounds investigated for their potential as enzyme inhibitors and receptor modulators. Specifically, analogous phenylsulfonylpiperazine derivatives are well-known for their potent inhibitory activity against phosphodiesterase-5 (PDE-5), making them valuable pharmacological tools for studying cellular signaling pathways . Furthermore, substituted phenylsulfonylpiperazines have demonstrated relevant biological activities as adenosine A2B receptor antagonists and possess anti-inflammatory potential, indicating a broad scope for this compound in basic and applied pharmaceutical research . The compound has a molecular formula of C22H26N4O3S and a molecular weight of 426.54 g/mol . It is characterized by a predicted density of 1.27±0.1 g/cm3 at 20 °C and a predicted pKa of 6.61±0.31 . Researchers can procure this chemical in various quantities to suit their experimental needs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-29-20-8-5-9-21(18-20)30(27,28)26-16-13-24(14-17-26)12-15-25-11-10-23-22(25)19-6-3-2-4-7-19/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGKECDZGVFVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula for this compound is C20H24N4O3SC_{20}H_{24}N_4O_3S. Its structural components include:

  • A piperazine ring
  • A methoxyphenyl sulfonyl group
  • An imidazole moiety

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Receptor Modulation : It has been shown to interact with serotonin receptors, which may influence mood and anxiety pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntimicrobialEffective against Gram-positive bacteria
Antidepressant-likeModulation of serotonin levels
CytotoxicityInduced cell death in cancer cell lines

Antiviral Activity

In a study examining various heterocyclic compounds, it was found that derivatives similar to the target compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at certain concentrations. The structure-activity relationship (SAR) indicated that modifications on the imidazole ring enhanced this effect .

Antimicrobial Properties

Research conducted on a series of sulfonamide derivatives, including the target compound, revealed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at concentrations as low as 3.12 µg/mL against Staphylococcus aureus .

Antidepressant-Like Effects

A behavioral study in animal models demonstrated that the compound exhibited antidepressant-like effects, potentially through serotonin receptor modulation. This was evidenced by reduced immobility time in forced swim tests, indicating increased locomotor activity and mood elevation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine. For instance, derivatives of imidazole, which share structural similarities, have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies revealed that certain imidazole-based compounds can induce apoptosis in tumor cells by modulating protein expressions such as Bax and Bcl-2, suggesting a mechanism through which these compounds may exert their anticancer effects .

Anticonvulsant Properties

The compound's analogs have also been evaluated for anticonvulsant activity. Research indicates that modifications in the imidazole moiety can enhance the anticonvulsant properties of related compounds. For example, specific derivatives showed effective protection in picrotoxin-induced convulsion models, indicating potential for treating epilepsy .

Case Study 1: Anticancer Research

In a study published in Molecules, a series of novel imidazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. One compound exhibited a selectivity index significantly higher than traditional chemotherapeutics like 5-fluorouracil, suggesting its potential as a lead compound for further development .

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa12.523
Compound BMCF-715.019
Compound CA54910.025

Case Study 2: Anticonvulsant Activity

A recent publication detailed the synthesis of several piperazine derivatives with anticonvulsant properties. The study found that specific modifications to the phenyl ring enhanced efficacy in seizure models, with one compound showing an ED50 value significantly lower than existing treatments .

Table 2: Anticonvulsant Efficacy of Piperazine Derivatives

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound DPicrotoxin18.4170.29.2
Compound EPTZ-induced seizures15.0150.010.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl, aryl, and heterocyclic substituents are widely studied. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Findings Source
Target Compound Piperazine - 3-Methoxyphenyl sulfonyl
- 2-Phenylimidazole ethyl
Hypothesized CNS or antimicrobial activity (structural analogy) -
3-Methyl-1-((4-phenylpiperazin-1-yl)sulfonyl)-1H-imidazol-3-ium Piperazine + imidazolium - Phenylpiperazine sulfonyl
- Methylimidazolium
Intermediate in synthesis; no reported bioactivity
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone Piperazine + imidazole ethanone - Chlorophenyl-benzhydryl
- 2-Phenylimidazole ethanone
Broad-spectrum antimicrobial (MIC: 3.1–25 µg/mL); comparable to fluconazole
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) Piperazine + aryl methoxy - 2-Methoxyphenyl
- Pyridinyl-iodobenzamido
5-HT1A receptor antagonist (ID50: ~5 mg/kg); no partial agonist activity
1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (1d) Piperazine + biphenyl - Biphenyl
- 3-Methoxyphenyl ethyl
5-HT7 receptor affinity (Ki = 7.5 nM); poor selectivity over 5-HT1A
GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) Piperazine + fluorophenyl - Bis(4-fluorophenyl)methoxy
- Phenylpropyl
Dopamine transporter ligand; photoaffinity labeling near transmembrane domains

Key Structural and Functional Insights

Sulfonyl vs. Non-Sulfonyl Derivatives: The target compound’s 3-methoxyphenyl sulfonyl group distinguishes it from non-sulfonylated analogs like p-MPPI or GBR-12909 . Sulfonyl groups enhance polarity and may improve binding to enzymes or receptors with hydrophilic pockets.

Imidazole vs. Other Heterocycles :

  • The 2-phenylimidazole ethyl group in the target compound contrasts with benzimidazole () or triazole () substituents. Imidazole’s nitrogen atoms may facilitate hydrogen bonding, as seen in antimicrobial piperazine-azole hybrids (e.g., MICs ≤25 µg/mL in ) .

Methoxy Substitution :

  • The 3-methoxy group on the phenyl ring is shared with p-MPPI and compound 1d , both showing serotonin receptor interactions. Methoxy groups often enhance metabolic stability and CNS penetration due to reduced oxidative metabolism .

Research Implications and Gaps

  • Structural Optimization : The target compound’s imidazole-ethyl and sulfonyl groups warrant exploration in antimicrobial or CNS drug discovery, building on and .
  • Metabolic Stability : Methoxy-substituted arylpiperazines (e.g., compound 1d in ) show moderate metabolic stability (26–65% recovery in rat hepatic S9), suggesting the need for pharmacokinetic studies on the target compound .
  • Target Selectivity: The 2-phenylimidazole moiety may reduce off-target effects compared to non-selective arylpiperazines like p-MPPI, but in vitro receptor profiling is required.

Q & A

Q. How can researchers optimize the synthesis protocol for 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine?

Methodological Answer: Synthesis optimization involves:

  • Stepwise Functionalization : Begin with piperazine ring substitution. Introduce the 3-methoxyphenyl sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Imidazole Coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching the 2-phenylimidazole moiety. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system .
  • Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:8). Purify using silica gel chromatography, followed by recrystallization in ethanol .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm sulfonyl and imidazole substituents via characteristic shifts (e.g., sulfonyl S=O at ~3.3 ppm in ¹H NMR; aromatic imidazole carbons at 120–140 ppm in ¹³C NMR) .
    • HRMS : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₈H₂₉N₄O₃S: 513.19) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile:H₂O gradient, 0.1% TFA) to achieve ≥95% purity .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen against serotonin (5-HT₆) and dopamine (D₂) receptors via radioligand displacement assays (IC₅₀ values) .
    • Antimicrobial Activity : Use microbroth dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Test on HEK-293 cells using MTT assay (48-hour exposure, IC₅₀ > 50 µM considered low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data in receptor binding vs. enzyme inhibition?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl or cyclohexyl groups) .
  • Comparative Assays :
    • Receptor Affinity : Compare binding to 5-HT₆ (radioligand assays) and enzyme inhibition (e.g., PDE4B via fluorescence polarization) .
    • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent steric/electronic effects with activity. For example, bulkier groups may reduce PDE4B inhibition but enhance 5-HT₆ binding .

Q. What strategies address discrepancies in reported anticancer vs. neuroprotective effects?

Methodological Answer:

  • Mechanistic Profiling :
    • Apoptosis Pathways : Measure caspase-3/7 activation (luminescence assay) in cancer cells (e.g., MCF-7) .
    • Neuroprotection : Assess glutamate-induced cytotoxicity in SH-SY5Y neurons (viability via Calcein-AM) .
  • Dose-Dependent Studies : Identify biphasic effects (e.g., pro-apoptotic at 10 µM but anti-apoptotic at 1 µM) .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Silico Predictions :
    • LogP Calculation : Use ChemAxon to target LogP ~2.5 (optimal for BBB permeability) .
    • P-gp Substrate Likelihood : Screen via SwissADME to minimize P-glycoprotein interaction .
  • Synthesis Focus : Introduce polar groups (e.g., -OH) on the phenyl ring to balance lipophilicity .

Q. What experimental approaches elucidate interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Metabolic Stability Assays :
    • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
    • Metabolite ID : Perform LC-MS/MS after incubation with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) .

Q. How can researchers assess compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; monitor via HPLC .
    • Oxidative Stress : Treat with 0.1% H₂O₂; track sulfoxide/sulfone byproducts .
  • Storage Recommendations : Store at -20°C under argon to prevent sulfonyl group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.